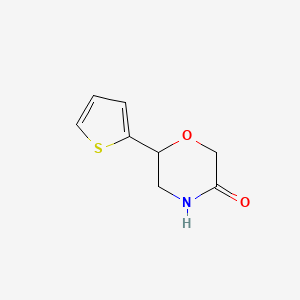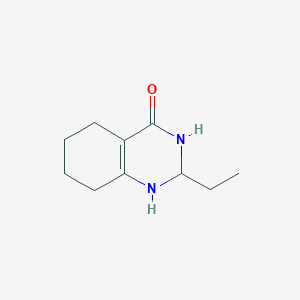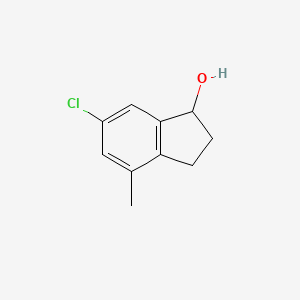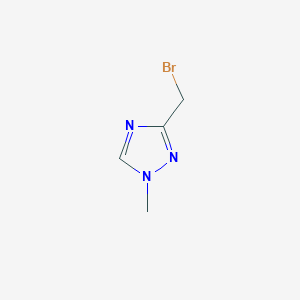
6-(Thiophen-2-yl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Thiophen-2-yl)morpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a thiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)morpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxylic acid with morpholine in the presence of a dehydrating agent . The reaction conditions often require heating and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Thiophen-2-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
6-(Thiophen-2-yl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-(Thiophen-2-yl)morpholin-3-one involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound has been shown to inhibit the function of certain enzymes critical for bacterial survival . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene sulfoxides share structural similarities with 6-(Thiophen-2-yl)morpholin-3-one.
Morpholine derivatives: Compounds like morpholine-3-one and its substituted analogs are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene and morpholine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76175-42-3 |
|---|---|
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
6-thiophen-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10) |
InChI-Schlüssel |
DJFCDWXCPJYHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(=O)N1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)





![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)


![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)




